molecular formula C12H14O4 B14569280 benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol CAS No. 61305-24-6

benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol

Cat. No.: B14569280
CAS No.: 61305-24-6
M. Wt: 222.24 g/mol
InChI Key: NQRVUYSJWVMYDT-OVVSMXPMSA-N
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Description

Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of benzoic acid and a cyclopentene diol Benzoic acid is a simple aromatic carboxylic acid, while (1S,3R)-cyclopent-4-ene-1,3-diol is a cyclopentene derivative with hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl groups and the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective oxidation and functional group transformations. The reaction conditions typically include controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of cyclopentane-1,3-dione or benzoic acid derivatives.

    Reduction: Formation of cyclopentane-1,3-diol.

    Substitution: Formation of brominated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Cyclopentane-1,3-diol: A cyclopentane derivative with hydroxyl groups at the 1 and 3 positions.

Uniqueness

Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol is unique due to its combination of aromatic and cyclopentene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61305-24-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C7H6O2.C5H8O2/c8-7(9)6-4-2-1-3-5-6;6-4-1-2-5(7)3-4/h1-5H,(H,8,9);1-2,4-7H,3H2/t;4-,5+

InChI Key

NQRVUYSJWVMYDT-OVVSMXPMSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1C(C=CC1O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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